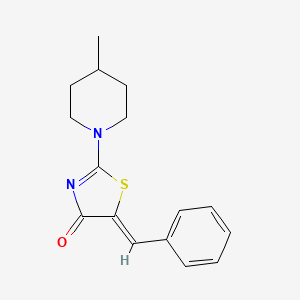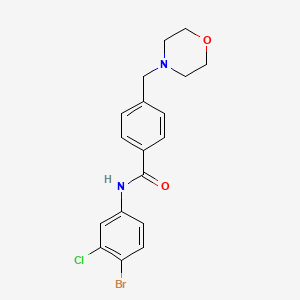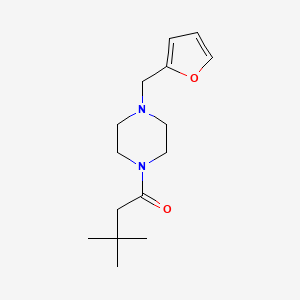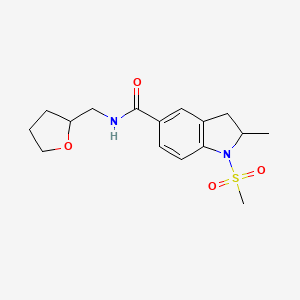
5-benzylidene-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
5-benzylidene-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one, commonly known as BMPT, is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of BMPT is not fully understood; however, it is believed to act by inhibiting the activity of enzymes, such as topoisomerases and kinases, which are involved in various cellular processes. BMPT has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
BMPT has been shown to have various biochemical and physiological effects, including antiproliferative, antimicrobial, and antioxidant activities. BMPT has been shown to inhibit the growth of cancer cells, bacteria, and fungi. BMPT has also been shown to scavenge free radicals and protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
BMPT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. BMPT can be easily synthesized using different methods, and its structure can be modified to improve its properties. However, BMPT has some limitations, including its toxicity at high concentrations, which can affect cell viability and interfere with experimental results.
Zukünftige Richtungen
For BMPT research include the development of BMPT-based drugs for the treatment of cancer, bacterial and fungal infections, and the synthesis of novel materials with unique properties. BMPT can also be used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Further studies are needed to elucidate the mechanism of action of BMPT and its potential applications in various fields.
Conclusion:
In conclusion, BMPT is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BMPT can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. BMPT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, further studies are needed to fully understand the mechanism of action of BMPT and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
BMPT has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BMPT has been evaluated for its anticancer, antifungal, and antibacterial activities. In material science, BMPT has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, BMPT has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
(5Z)-5-benzylidene-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-7-9-18(10-8-12)16-17-15(19)14(20-16)11-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMNADKGAVAZTA-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4724532.png)
![2-hydroxy-3a-(4-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4724537.png)

![1-(3-{[8-methoxy-2-(trichloromethyl)-4-quinazolinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B4724546.png)
![2-bromo-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4724557.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4724567.png)

![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4724594.png)
![3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4724595.png)
![2-{2-[4-(4-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4724601.png)

![3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4724612.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(3,5-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4724615.png)
